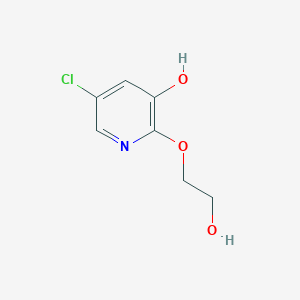
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
“1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 . The compound is related to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The InChI code for “1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is 1S/C11H12N2O/c1-9(14)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates the presence of a phenyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol group .Wissenschaftliche Forschungsanwendungen
Store-Operated Calcium Entry (SOCE) Inhibition
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been identified in a study as part of a novel series of pyrazole analogs of SKF-96365, showing potential in inhibiting store-operated calcium entry (SOCE). This compound exhibited interesting effects on endoplasmic reticulum (ER) Ca2+ release and SOCE in the PLP-B lymphocyte cell line, with an IC50 of 25 μM (Dago et al., 2018).
Synthesis of Pyrazole Derivatives
This compound has been used as a versatile synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives. These derivatives have been synthesized and modified at different positions of the pyrazole nucleus and the phenyl ring. Such modifications and syntheses provide valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Arbačiauskienė et al., 2009).
Structural Characterization and Analysis
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives have been structurally characterized using techniques like X-ray diffraction, spectroscopic methods, and Hirshfeld surface analysis. This analysis helps in understanding the molecular structure and intermolecular interactions, which are crucial for the development of new compounds with specific properties (Delgado et al., 2020).
Application in Medicinal Chemistry
Various 1-phenyl-1H-pyrazole derivatives synthesized using 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol have been explored for their potential medicinal applications. These include studies on antimicrobial, antioxidant activities, and DNA binding capabilities. Such research indicates the potential of these compounds in pharmaceutical applications and drug discovery (Hamed et al., 2020).
Green Chemistry and Synthesis
In the context of sustainable chemistry, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives have been synthesized using environmentally friendly methods. These methods emphasize the importance of green chemistry in the synthesis of new compounds, reducing environmental impact while maintaining efficiency (Mosaddegh et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLPGXWBQXLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)



![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)




![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
